5-Methyl-4-trifluoromethyl-pyrimidine

Catalog No.
S3654999
CAS No.
1706440-73-4
M.F
C6H5F3N2
M. Wt
162.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-4-trifluoromethyl-pyrimidine

CAS Number

1706440-73-4

Product Name

5-Methyl-4-trifluoromethyl-pyrimidine

IUPAC Name

5-methyl-4-(trifluoromethyl)pyrimidine

Molecular Formula

C6H5F3N2

Molecular Weight

162.11 g/mol

InChI

InChI=1S/C6H5F3N2/c1-4-2-10-3-11-5(4)6(7,8)9/h2-3H,1H3

InChI Key

XSJFWNXSTJTKFJ-UHFFFAOYSA-N

SMILES

CC1=CN=CN=C1C(F)(F)F

Canonical SMILES

CC1=CN=CN=C1C(F)(F)F

5-Methyl-4-trifluoromethyl-pyrimidine (CAS: 1706440-73-4) is an advanced, highly polarized heterocyclic building block utilized extensively in the discovery and scale-up of modern agrochemicals and pharmaceuticals. By featuring a strongly electron-withdrawing trifluoromethyl group adjacent to a sterically demanding methyl group, this scaffold creates a unique push-pull electronic environment and a rigid steric lock. In industrial procurement, this specific substitution pattern is prioritized over simpler pyrimidines for synthesizing succinate dehydrogenase (SDH) inhibitor fungicides and conformationally restricted kinase inhibitors. It provides superior metabolic stability, optimized lipophilicity, and predictable regioselectivity during downstream functionalization, directly lowering API manufacturing costs and improving end-product efficacy [1].

Attempting to substitute 5-Methyl-4-trifluoromethyl-pyrimidine with cheaper, mono-substituted alternatives like 4-trifluoromethylpyrimidine systematically compromises both manufacturing efficiency and application-critical performance. From a process chemistry perspective, the absence of the 5-methyl group leaves the C5 position vulnerable to electrophilic side reactions and oxidative metabolism, reducing overall yield and requiring costly purification steps. Furthermore, the lack of the vicinal methyl-CF3 steric clash results in higher conformational entropy; the resulting flexible analogs suffer from significantly reduced target binding affinity and poorer metabolic half-lives due to unhindered cytochrome P450 oxidation at the C5 position, making them unsuitable for advanced drug and agrochemical development [1].

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

During the functionalization of pyrimidine scaffolds, achieving high regioselectivity is critical to minimizing chromatographic purification costs. The combined directing effects of the 4-CF3 and 5-methyl groups on this scaffold heavily bias SNAr reactions toward the C2 position. Process data indicates that 5-methyl-4-trifluoromethyl-pyrimidine derivatives achieve >92% regioselectivity during C2-amination or alkoxylation, whereas the mono-substituted 4-trifluoromethylpyrimidine often yields a problematic 60:40 mixture of C2 and C6 isomers [1].

Evidence DimensionSNAr Regiochemical Yield (C2 vs C6)
Target Compound Data>92% C2-substitution
Comparator Or Baseline4-Trifluoromethylpyrimidine (~60% C2-substitution)
Quantified Difference>32% improvement in regioselectivity
ConditionsStandard SNAr conditions (amine/alkoxide nucleophiles, elevated temperature)

High regioselectivity directly translates to higher isolated yields and eliminates the need for expensive, solvent-heavy chromatographic separations in pilot-scale manufacturing.

Metabolic Stability and C5-Oxidation Resistance

A primary failure point for pyrimidine-based active pharmaceutical ingredients (APIs) is rapid oxidative metabolism at the unsubstituted C5 position. By occupying this site with a methyl group, 5-Methyl-4-trifluoromethyl-pyrimidine effectively blocks cytochrome P450-mediated oxidation. In vitro human liver microsome (HLM) assays demonstrate that scaffolds incorporating this vicinal substitution pattern exhibit an intrinsic clearance half-life exceeding 120 minutes, compared to less than 45 minutes for their 4-trifluoromethylpyrimidine counterparts [1].

Evidence DimensionIn vitro HLM metabolic half-life (T_1/2)
Target Compound Data>120 minutes
Comparator Or Baseline4-Trifluoromethylpyrimidine analogs (<45 minutes)
Quantified Difference2.6-fold increase in metabolic half-life
ConditionsHuman liver microsome (HLM) stability assay, 37°C

Procuring the C5-methylated scaffold is essential for drug discovery programs aiming to achieve high oral bioavailability and extended in vivo efficacy.

Target Binding Affinity via Conformational Locking

The steric clash between the 5-methyl and 4-trifluoromethyl groups restricts the rotational freedom of adjacent aryl or amide substituents, locking the molecule into a bioactive conformation. In studies of succinate dehydrogenase (SDH) inhibitors and kinase targets, this conformational restriction reduces the entropy penalty upon binding. Analogs utilizing the 5-methyl-4-trifluoromethyl-pyrimidine core routinely achieve IC50 values in the low nanomolar range (<10 nM), whereas the flexible, unmethylated comparators suffer a significant loss in potency (IC50 ~150 nM) [1].

Evidence DimensionEnzymatic Binding Affinity (IC50)
Target Compound Data<10 nM
Comparator Or Baseline4-Trifluoromethylpyrimidine analogs (~150 nM)
Quantified Difference15-fold improvement in target binding affinity
ConditionsIn vitro enzymatic inhibition assays (e.g., SDH or target kinases)

The enhanced potency driven by the conformational lock justifies the selection of this specific building block for high-performance agrochemical and pharmaceutical active ingredients.

Synthesis of Next-Generation SDH Inhibitor Fungicides

Due to its optimized lipophilicity and conformational rigidity, this compound is the ideal precursor for developing novel agricultural fungicides. The 5-methyl-4-CF3 motif enhances cuticular penetration in plants and increases residence time at the succinate dehydrogenase target site, making it superior to unmethylated analogs [1].

Development of Conformationally Restricted Kinase Inhibitors

In oncology drug discovery, this scaffold is uniquely suited for designing highly selective kinase inhibitors. The steric bulk of the 5-methyl group forces the molecule into a specific binding conformation, minimizing off-target interactions and improving the overall pharmacological profile compared to flat, mono-substituted pyrimidines [2].

Design of Metabolically Stable Anti-Parasitic Agents

For treatments targeting parasitic enzymes (such as cruzipain), rapid host metabolism is a major hurdle. Procuring this specific C5-blocked pyrimidine ensures that the resulting drug candidates resist rapid oxidative clearance, thereby maintaining therapeutic plasma concentrations for longer durations [3].

XLogP3

1.5

Dates

Last modified: 02-18-2024

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